molecular formula C25H20FN3O2 B2998811 8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-61-8

8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2998811
CAS No.: 901247-61-8
M. Wt: 413.452
InChI Key: XYGIKAYTMCNQMC-UHFFFAOYSA-N
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Description

This compound (C₂₄H₂₀FN₃O₂) features a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 1, a 4-methoxyphenyl group at position 3, and an ethoxy group at position 8 . Its molecular weight is 397.4 g/mol, with a planar fused-ring system that enhances π-π stacking interactions in biological targets.

Properties

IUPAC Name

8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGIKAYTMCNQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific pyrazoloquinoline derivative, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. We will also present relevant data tables and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₇H₁₅FNO₂
  • Molecular Weight : 285.31 g/mol

The compound features a pyrazoloquinoline core with ethoxy, fluorophenyl, and methoxy substitutions that enhance its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluating various derivatives demonstrated that certain compounds could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO production is a crucial mechanism in reducing inflammation.

Key Findings:

  • Inhibition of iNOS and COX-2 : Compounds similar to this compound have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
CompoundIC50 (µM)Mechanism of Action
2a0.39iNOS Inhibition
2mNot SpecifiedCOX-2 Inhibition

Anticancer Activity

Pyrazolo[4,3-c]quinolines have garnered attention for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

  • Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[4,3-c]quinoline can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanisms : The anticancer effects are often attributed to the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinolines have also been explored. These compounds have demonstrated activity against various bacterial and fungal strains.

Research Findings:

  • A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those with pyrazole moieties. The results indicated moderate to high antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans .
MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial32 µg/mL
Candida albicansFungal16 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Pyrazoloquinolines
  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibits potent anti-inflammatory activity (IC₅₀ ≈ 0.2 µM against NO production) due to the amino and hydroxyl groups, which enhance hydrogen-bonding interactions with iNOS . Comparatively, the ethoxy and methoxy groups in the main compound reduce NO inhibition potency but improve metabolic stability .
  • 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Carboxylic acid moiety increases solubility but limits blood-brain barrier penetration. The main compound’s alkoxy groups balance lipophilicity and solubility .
Pyrazolo[3,4-b]quinolines
  • 4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F7): The 3-isopropyl and 6-methoxy substituents confer higher thermal stability (mp >200°C) but lower anti-inflammatory activity compared to the main compound due to steric hindrance .

Impact of Core Scaffold Modifications

  • 6-(4-Fluorophenyl)-4-(4-Methoxyphenyl)-1H-Pyrazolo[3,4-b]pyridine (5k): Pyridine core reduces planarity, decreasing binding affinity for quinoline-specific targets (e.g., antimalarial activity IC₅₀ >1 µM vs. <0.5 µM for pyrazoloquinolines) .
  • 3-(4-Ethoxyphenyl)-6,8-Difluoro-1-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]quinoline (C350-0829): Additional fluorine atoms at positions 6 and 8 increase lipophilicity (logP 5.1 vs. 4.6) and cytotoxicity (CC₅₀ <10 µM in hepatic cells) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Solubility (µg/mL) Thermal Stability (mp, °C)
Main Compound 397.4 4.6 12.8 (PBS) 167–169
3-Amino-4-(4-hydroxyphenylamino) analog (2i) 347.3 3.2 45.6 (PBS) 223–225
C350-0829 476.6 5.1 5.4 (PBS) 248–251
F7 (Pyrazolo[3,4-b]quinoline) 402.4 4.8 8.9 (PBS) >200
  • Key Observations: Amino/hydroxyl substituents improve solubility but reduce logP. Fluorine atoms enhance logP but may increase toxicity. Ethoxy groups in the main compound balance solubility and membrane permeability .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via condensation reactions. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a starting material, enabling regioselective substitution at the 4-position with ethoxy groups. Subsequent cyclization with hydrazine derivatives introduces the pyrazole ring. Aryl aldehydes or ketones (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives) are condensed under acidic or basic conditions to install substituents at positions 1 and 3 . Multi-step protocols involving DMF-mediated reflux with aryl hydrazines (e.g., phenyl hydrazine) are also employed to optimize yields .

Q. How are spectroscopic and analytical methods applied to confirm the structure of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy protons at δ 3.87–3.98 ppm, fluorophenyl aromatic protons at δ 7.40–7.65 ppm) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrazoloquinoline system and substituent orientations .

Q. What role do the ethoxy, fluorophenyl, and methoxyphenyl substituents play in synthetic stability?

  • The ethoxy group at position 8 enhances solubility and steric protection against nucleophilic attack during synthesis .
  • The 4-fluorophenyl group at position 1 improves metabolic stability via fluorine’s electron-withdrawing effects, while the 4-methoxyphenyl group at position 3 modulates electronic properties for downstream functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacological profile?

SAR studies focus on:

  • Amino group introduction : Substituting the ethoxy group with a primary amine (e.g., at position 3) increases binding affinity to target proteins, as seen in pyrazoloquinoline derivatives with antimycobacterial activity .
  • Fluorine positioning : Fluorine at the 4-fluorophenyl ring enhances lipophilicity and membrane permeability, critical for CNS-targeted agents .
  • Methoxy group tuning : Replacing 4-methoxyphenyl with bulkier substituents (e.g., trifluoromethyl) alters steric hindrance, impacting receptor selectivity .

Q. What experimental designs are used to resolve contradictions in biological activity data across analogs?

Contradictions arise from differences in assay conditions (e.g., cell lines, incubation times). Robust protocols include:

  • Dose-response curves : Quantify IC50_{50} values under standardized conditions (e.g., 72-hour incubation in HeLa cells) .
  • Control analogs : Compare with structurally similar compounds lacking specific substituents (e.g., methoxy-free analogs) to isolate functional group contributions .
  • Computational docking : Validate binding modes using molecular dynamics simulations (e.g., AutoDock Vina) to explain potency variations .

Q. How does X-ray crystallography inform the design of derivatives with improved target binding?

Crystal structures reveal:

  • Planar conformation : The pyrazoloquinoline core fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Substituent orientation : The 4-fluorophenyl group forms halogen bonds with Thr183 in target proteins, while the methoxyphenyl group engages in π-π stacking with Phe140 . These insights guide derivatization (e.g., introducing polar groups at position 6 to enhance hydrogen bonding) .

Q. What methodologies assess the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Key approaches include:

  • HPLC-MS/MS : Quantifies plasma stability in liver microsomes (e.g., rat S9 fractions) to predict metabolic clearance .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion across lipid bilayers, correlating with oral bioavailability .
  • LogP determination : Shake-flask methods using octanol/water partitions evaluate lipophilicity, critical for blood-brain barrier penetration .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 3 hours under conventional heating) .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity; monitor for aryl fluoride hydrolysis under basic conditions .

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